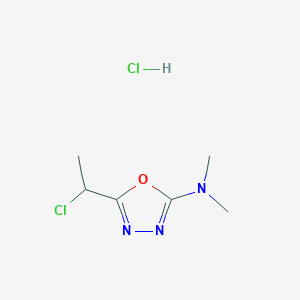![molecular formula C19H24N2O3S B2988634 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate CAS No. 1002451-40-2](/img/structure/B2988634.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is an organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanocyclohexyl group, a carbamoylmethyl linker, and a dimethylphenylsulfanyl moiety, which together lend it unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate can be achieved through a multi-step process involving the following key steps:
Formation of the cyanocyclohexyl intermediate: : This step involves the cyanation of cyclohexylamine, typically using cyanogen bromide or another cyanating agent.
Carbamoylmethylation: : The resulting cyanocyclohexyl compound is then reacted with methyl isocyanate under controlled conditions to introduce the carbamoylmethyl group.
Sulfanylation: : Finally, the intermediate is subjected to sulfanylation with 3,4-dimethylthiophenol in the presence of a suitable catalyst and base.
Industrial Production Methods
For industrial-scale production, the synthesis pathway is optimized to increase yield and reduce costs. Continuous flow reactors and high-throughput screening of reaction conditions can be employed to achieve these goals. Catalyst selection and solvent recycling are also crucial aspects of industrial preparation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the sulfanyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might target the cyanocyclohexyl group or the carbamoylmethyl linker.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamoylmethyl group or the aryl sulfanyl moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Typical nucleophiles like amines, thiols, or alcohols under basic or acidic conditions, depending on the desired product.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Amines, alcohols.
Substitution products: : Varied derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel organic compounds with potential therapeutic effects.
Exploration of reaction mechanisms and pathways.
Biology
Study of interactions with biological macromolecules like proteins and nucleic acids.
Investigation of cellular uptake and metabolic pathways.
Medicine
Potential use in the development of pharmaceuticals targeting specific pathways.
Exploration of its pharmacokinetics and pharmacodynamics.
Industry
Application in the synthesis of specialty chemicals and materials.
Use in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate involves:
Molecular targets: : Interaction with specific enzymes or receptors depending on its structural motifs.
Pathways: : Modulation of biochemical pathways by inhibiting or activating key proteins.
Comparación Con Compuestos Similares
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(phenylsulfanyl)acetate: : Lacks the dimethyl substitutions on the phenyl ring.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(methylsulfanyl)acetate: : Features a single methyl substitution on the sulfanyl group.
Highlighting Uniqueness
Conclusion
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is a compound with intriguing chemical and physical properties that make it valuable for research and industrial applications. Its unique structure allows for a range of chemical reactions and interactions that are being explored for their potential benefits in various fields.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3,4-dimethylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-6-7-16(10-15(14)2)25-12-18(23)24-11-17(22)21-19(13-20)8-4-3-5-9-19/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHPTABWBCNCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)


![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)
![3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2988572.png)
